2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

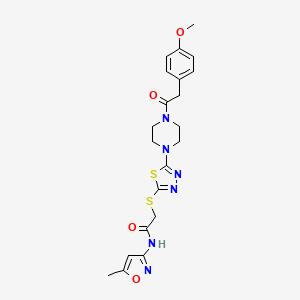

This compound is a synthetic small molecule featuring a 1,3,4-thiadiazol core substituted with a piperazine moiety linked to a 4-methoxyphenylacetyl group. The thiadiazol ring is further functionalized with a thioether bridge connecting to an N-(5-methylisoxazol-3-yl)acetamide group. The presence of a 4-methoxyphenyl group may enhance lipophilicity, while the isoxazole ring could contribute to hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

2-[[5-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4S2/c1-14-11-17(25-31-14)22-18(28)13-32-21-24-23-20(33-21)27-9-7-26(8-10-27)19(29)12-15-3-5-16(30-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKFJKFPVCKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.48 g/mol. The structure features a piperazine ring, a thiadiazole unit, and an isoxazole derivative, which contribute to its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The thiadiazole ring enhances the interaction with microbial targets due to its electron-withdrawing nature, which can improve binding affinity and efficacy. In vitro studies have shown that compounds containing the thiadiazole moiety can inhibit a variety of pathogens, including bacteria and fungi .

| Compound | Target Pathogen | Activity |

|---|---|---|

| Thiadiazole Derivative A | E. coli | Inhibition at 50 µg/mL |

| Thiadiazole Derivative B | S. aureus | Inhibition at 30 µg/mL |

| Thiadiazole Derivative C | C. albicans | Inhibition at 25 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. Studies involving various cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Decreased viability |

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research has indicated that it may help in conditions such as Alzheimer’s disease by inhibiting acetylcholinesterase activity .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiadiazole derivatives revealed that compounds similar to the target compound exhibited significant inhibition against various bacterial strains. The study utilized disk diffusion methods and calculated minimum inhibitory concentrations (MICs), confirming the effectiveness of these compounds in treating infections caused by resistant strains.

Study 2: Anticancer Mechanism Exploration

Another study focused on the anticancer properties of thiadiazole derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms. Flow cytometry analysis was employed to quantify apoptotic cells, revealing a dose-dependent response.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A review highlighted that compounds with this structure demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Type | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole derivatives | S. aureus, E. coli | 32.6 μg/mL |

| Bis-thiadiazole derivatives | A. niger, Aspergillus fumigatus | Varies by derivative |

Anticancer Potential

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound shows promise in inhibiting tumor cell proliferation across various cancer models. For instance, studies have demonstrated decreased viability in human leukemia and non-small cell lung cancer cells when treated with thiadiazole-based compounds .

Table 2: Anticancer Efficacy of Thiadiazole Derivatives

| Study Focus | Cancer Type | Observed Effect |

|---|---|---|

| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Burkitt lymphoma | Reduced xenograft growth |

| Thiadiazole sulfonamide derivatives | Colon cancer (HCT-116) | Decreased cell viability |

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

- Case Study on Human Leukemia : A specific derivative demonstrated a significant reduction in cell viability in leukemia cell lines after 48 hours of treatment.

- In Vivo Studies : Animal models treated with thiadiazole compounds showed reduced tumor sizes compared to control groups, indicating potential for further development into therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula inferred from IUPAC name.

Key Observations:

The benzothiazole group in ’s compound introduces aromatic heterocyclic bulk, which may enhance stacking interactions with protein targets compared to the target compound’s smaller isoxazole .

Bioactivity Implications: Thiadiazol derivatives (e.g., and ) are associated with antimicrobial and anticancer activities due to their electron-deficient cores, which interact with enzyme active sites .

Synthetic Accessibility :

- The thiadiazol-thioether linkage in the target compound and ’s analog requires multi-step synthesis, including thiadiazol ring formation and subsequent nucleophilic substitution. ’s simpler ethyl-substituted thiadiazol may offer easier scalability .

Pharmacological and Mechanistic Insights

- The target compound’s thiadiazol core and electron-withdrawing groups may similarly disrupt redox homeostasis, warranting further investigation .

- Selectivity Profiles: notes that OSCC cells exhibit higher ferroptosis sensitivity than normal cells. Structural analogs with dimethoxy or benzothiazole groups () might achieve enhanced selectivity through optimized lipophilicity or steric effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound?

- Methodology : The synthesis involves coupling thiadiazole-thiol intermediates with chloroacetamide derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in ethanol or dioxane facilitates nucleophilic substitution reactions. Recrystallization from ethanol or ethanol-DMF mixtures is recommended for purification . Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetamide), reaction temperature (20–25°C), and solvent selection to avoid side reactions .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodology : Use a combination of spectral analyses:

- ¹H/¹³C NMR : Verify piperazine, thiadiazole, and isoxazole ring proton/carbon environments.

- FT-IR : Confirm amide (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) bonds.

- LC-MS/HPLC : Assess purity (>95%) and molecular weight consistency .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : COX1/2 inhibition studies using fluorometric or colorimetric kits to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound’s bioactivity?

- Methodology :

- Target selection : Prioritize receptors linked to the compound’s structural motifs (e.g., cyclooxygenase for thiadiazole derivatives).

- Software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with piperazine nitrogen, hydrophobic contacts with thiadiazole).

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine substituent groups .

Q. What strategies address contradictory bioactivity data across studies?

- Methodology :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- SAR analysis : Systematically modify substituents (e.g., 4-methoxyphenyl, isoxazole) to isolate pharmacophoric groups responsible for activity .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., thiadiazole-triazole hybrids) to identify trends .

Q. How can researchers improve solubility without compromising activity?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety.

- Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) for in vitro assays.

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .

Q. What advanced techniques validate target engagement in cellular models?

- Methodology :

- Cellular thermal shift assay (CETSA) : Monitor protein target stabilization upon compound binding.

- Click chemistry : Incorporate alkyne/azide tags for pull-down assays and proteomic identification .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for similar compounds?

- Methodology :

- Cross-lab validation : Replicate assays in independent labs using identical protocols.

- Dose-response curves : Ensure ≥6 data points for accurate sigmoidal fitting.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.